molecular formula C5H11ClN4S B1524570 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1354953-96-0

4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1524570
CAS No.: 1354953-96-0
M. Wt: 194.69 g/mol
InChI Key: QBUOGPYFADQAAF-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound with a 1,2,4-triazole core. The molecule features:

  • A thiol (-SH) group at position 3, which enhances reactivity in metal coordination and redox reactions.
  • A methyl group at position 5, contributing to steric and electronic modulation.
  • A hydrochloride salt form, improving solubility in polar solvents.

This compound is part of a broader class of 1,2,4-triazole derivatives, which are studied for diverse applications ranging from pharmaceuticals to materials science .

Properties

IUPAC Name

4-(2-aminoethyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.ClH/c1-4-7-8-5(10)9(4)3-2-6;/h2-3,6H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUOGPYFADQAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-96-0
Record name 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
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Preparation Methods

General Synthetic Route

The primary synthetic approach to 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride involves the reaction of 2-aminoethanethiol with a triazole-thione precursor, typically 4-methyl-1,2,4-triazole-3-thione, under controlled acidic or basic conditions. This reaction leads to the substitution at the triazole ring, introducing the 2-aminoethyl group at position 4 while retaining the thiol functionality at position 3.

  • Reaction conditions: The reaction is commonly carried out in polar solvents such as ethanol or water.
  • Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity (>95%) as confirmed by HPLC and spectroscopic methods.

Stepwise Synthetic Strategy

A more detailed multi-step synthetic route includes:

  • Precursor preparation: Starting from acylation of appropriate substrates followed by hydrazinolysis to form hydrazides.
  • Cyclization: Nucleophilic addition of phenylisothiocyanate to form thiourea intermediates.
  • Intramolecular cyclization: Under alkaline conditions (e.g., KOH), the thiourea intermediate cyclizes to form the 1,2,4-triazole-3-thiol core.
  • Substitution: The 2-aminoethyl group is introduced via nucleophilic substitution using 2-aminoethanethiol.

Key parameters optimized during synthesis include solvent choice (polar aprotic solvents like DMF improve cyclization efficiency), temperature control (80–100°C to avoid side reactions), and catalyst/base concentration to accelerate ring closure.

Industrial Scale Synthesis

For industrial production, the synthetic route is scaled up using continuous flow reactors and automated systems to enhance yield and reproducibility. Optimization of parameters such as temperature, pressure, and catalyst loading is critical for efficiency and cost-effectiveness.

Research Findings and Analytical Characterization

Analytical Techniques for Structure Confirmation

Data Table: Physicochemical Properties

Property Data
Molecular Formula C5H11ClN4S
Molecular Weight 194.69 g/mol
IUPAC Name 3-(2-aminoethyl)-4-methyl-1H-1,2,4-triazole-5-thione hydrochloride
CAS Number 1258652-03-7
Melting Point Not explicitly reported (typically 150–180°C range for similar derivatives)
Solvent for Synthesis Ethanol, Water, DMF

Notes on Optimization and Research Insights

  • Solvent Effects: Polar aprotic solvents such as DMF enhance cyclization efficiency compared to protic solvents.
  • Temperature Control: Maintaining reaction temperatures between 80–100°C prevents side reactions and decomposition.
  • Catalyst/Base Use: Alkaline conditions (e.g., KOH) promote intramolecular cyclization, improving yield.
  • Purification: Recrystallization from ethanol or chromatographic purification ensures product purity suitable for biological evaluation.
  • Analytical Validation: Using a combination of spectroscopic (NMR, IR) and chromatographic (HPLC-MS) techniques is essential for confirming compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

    Reduction: Sodium borohydride or other reducing agents can be employed for the reduction of the triazole ring.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions involving the aminoethyl group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand for metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting their biological availability and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound 4-(2-Aminoethyl), 5-methyl 242.73 (hydrochloride) Enhanced solubility; biological potential
4-(2-Aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride 5-cyclopropyl 257.19 Increased hydrophobicity; building block
5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride 4-isopropyl Not reported Steric bulk; potential for catalysis
4-{[4-(Dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol 4-Schiff base (aromatic) Not reported Corrosion inhibition; metal chelation
4-Amino-3-methyl-4H-1,2,4-triazole-5-thiol 4-amino, 3-methyl 158.21 Precursor for fused heterocycles

Key Observations:

  • Substituent Flexibility: The aminoethyl group in the target compound distinguishes it from analogues with cyclopropyl or isopropyl groups, offering superior aqueous solubility and reactivity in biological systems .
  • Schiff Base Derivatives: Compounds like 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol exhibit strong corrosion inhibition due to aromatic planar structures, whereas the target compound’s aliphatic aminoethyl group may favor interactions with biomolecules .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to neutral triazole-thiols (e.g., 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride, MW 242.73) .
  • Thermal Stability: Triazole-thiols generally decompose above 200°C, but the aminoethyl group may lower melting points due to reduced crystallinity.

Biological Activity

4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. Triazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H10N4SC_5H_{10}N_4S, with a molecular weight of 158.22 g/mol. The compound features a triazole ring with a thiol group, which is essential for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC₅H₁₀N₄S
Molecular Weight158.22 g/mol
CAS Number54595014
SMILESCC1=NNC(=S)N1CCN

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes the formation of the triazole ring followed by thiolation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds bearing the triazole moiety have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that derivatives similar to this compound exhibit IC50 values in the low micromolar range against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

Case Study : A derivative of 1,2,4-triazole was tested against pancreatic carcinoma (Panc-1) and showed promising results with enhanced selectivity towards cancer cells compared to normal cells. This suggests that modifications in the triazole structure can lead to improved anticancer properties .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The presence of the thiol group in this compound enhances its interaction with microbial enzymes and cellular components.

Research Findings : Studies indicate that similar triazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis .

Other Biological Activities

Apart from anticancer and antimicrobial effects, triazoles have been reported to possess additional biological activities such as:

  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis.
  • Hypoglycemic Effects : Certain triazoles exhibit potential in lowering blood glucose levels.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Enzymatic Activity : The thiol group can form covalent bonds with cysteine residues in enzymes.
  • Interfere with DNA/RNA Synthesis : Triazoles can mimic nucleobases and interfere with nucleic acid synthesis.
  • Modulate Protein Function : By binding to specific receptors or proteins within cells.

Q & A

Q. What are the established synthetic routes for 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. A common approach involves refluxing 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol with 2-chloroethylamine hydrochloride in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol-water mixtures improve purity. Yield optimization (typically 60–75%) requires strict stoichiometric control of reagents and inert atmosphere conditions to prevent oxidation of the thiol group .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the 2-aminoethyl group (δ ~2.8–3.2 ppm for –CH2–NH2) and methyl substituent (δ ~2.1–2.3 ppm) .
  • FT-IR : Identify thiol (–SH) stretching vibrations (~2550 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly between the hydrochloride counterion and triazole-thiol moiety .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 218) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to assess its antimicrobial potential?

Methodological Answer:

  • Antifungal Activity : Follow CLSI guidelines for Candida albicans (ATCC 90028) using broth microdilution to determine minimum inhibitory concentrations (MIC). Compare results to reference compounds like fluconazole .
  • Antibacterial Activity : Use the agar diffusion method against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ampicillin) and solvent-only negative controls .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (IC50/MIC ratios >10 indicate low toxicity) .

Advanced Research Questions

Q. How does the presence of the 2-aminoethyl substituent influence the compound’s binding affinity to biological targets compared to other substituents?

Methodological Answer: Structure-activity relationship (SAR) studies suggest the 2-aminoethyl group enhances hydrogen bonding with enzyme active sites. For example:

  • Replace the 2-aminoethyl group with hydrophobic substituents (e.g., benzyl) to assess changes in binding to Candida CYP51 via molecular docking.
  • Compare MIC values of 4-(2-aminoethyl)-5-methyl derivatives with analogs bearing cyclopropyl or propan-2-yl groups (e.g., 4-(propan-2-yl) derivatives in ).
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to target proteins .

Q. What computational methods can predict the interaction mechanisms between this compound and enzymes like Candida albicans CYP51?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions between the triazole-thiol scaffold and heme-coordinating residues (e.g., His374 in CYP51). Prioritize poses with thiol–Fe coordination .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand–enzyme complexes over 100 ns to assess stability of hydrogen bonds (e.g., –NH2 with Asp130) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic effects of substituents on binding energy using Gaussian09 .

Q. How do solvent polarity and pH affect the compound’s stability and reactivity in aqueous solutions?

Methodological Answer:

  • pH Stability : Use UV-Vis spectroscopy (λmax ~270 nm) to monitor degradation kinetics. The compound is stable in acidic media (pH 2–4) but undergoes hydrolysis at pH >7 due to thiol deprotonation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote oxidation. Add antioxidants (e.g., 1% BHT) in storage buffers .
  • Reactivity : In acidic chloride media (e.g., 1.5M HCl), the hydrochloride salt forms stable complexes with transition metals (e.g., Au(III)), enabling applications in metal ion extraction .

Q. What strategies can resolve contradictions in biological activity data across different studies, such as varying MIC values?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like inoculum size (1–5 × 10⁵ CFU/mL), incubation time (24–48 h), and growth media (RPMI-1640 vs. Mueller-Hinton) .
  • Check Compound Integrity : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to verify purity (>95%) before testing .
  • Cross-Validate with Alternative Strains : Compare MICs across clinical isolates (e.g., C. albicans SC5314 vs. ATCC 90028) to account for strain-specific resistance .

Q. How can the compound’s electrochemical properties be exploited in designing corrosion inhibitors for specific alloys?

Methodological Answer:

  • Potentiodynamic Polarization (Tafel Plots) : Measure corrosion current density (icorr) of maraging steel in 1.5M HCl with 0.1–1.0 mM inhibitor. Efficiency (%) = [(icorr,blank – icorr,inhibited)/icorr,blank] × 100 .
  • Electrochemical Impedance Spectroscopy (EIS) : Model charge-transfer resistance (Rct) to assess adsorption kinetics (Langmuir isotherm preferred for triazole-thiols) .
  • Surface Analysis (SEM/EDS) : Confirm inhibitor film formation on steel surfaces post-exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

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